molecular formula C30H32ClN3O12 B11837221 (2S,3S,4S,5R,6R)-methyl 6-((1R,2S,3R,4R,5R)-3-acetoxy-4-azido-6,8-dioxabicyclo[3,2,1]octan-2-yloxy)-4,5-bis(benzyloxy)-3-(chlorocarbonyloxy)tetrahydro-2H-pyran-2-carboxylate

(2S,3S,4S,5R,6R)-methyl 6-((1R,2S,3R,4R,5R)-3-acetoxy-4-azido-6,8-dioxabicyclo[3,2,1]octan-2-yloxy)-4,5-bis(benzyloxy)-3-(chlorocarbonyloxy)tetrahydro-2H-pyran-2-carboxylate

Cat. No.: B11837221
M. Wt: 662.0 g/mol
InChI Key: ROIMHBNYMYSQEW-BHXSFULWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(2S,3S,4S,5R,6R)-methyl 6-((1R,2S,3R,4R,5R)-3-acetoxy-4-azido-6,8-dioxabicyclo[3,2,1]octan-2-yloxy)-4,5-bis(benzyloxy)-3-(chlorocarbonyloxy)tetrahydro-2H-pyran-2-carboxylate" is a highly functionalized carbohydrate derivative. Key features include:

  • Core structure: A tetrahydro-2H-pyran ring fused with a 6,8-dioxabicyclo[3,2,1]octane system.
  • Substituents: Azido (-N₃), acetoxy (-OAc), benzyloxy (-OBn), and chlorocarbonyloxy (-OCOCl) groups.
  • Stereochemistry: Multiple stereocenters (2S,3S,4S,5R,6R) critical for biological activity and synthetic applications.

This compound is likely an intermediate in glycosylation reactions or drug development due to its reactive chlorocarbonyloxy group and protective benzyl/acetate groups .

Properties

Molecular Formula

C30H32ClN3O12

Molecular Weight

662.0 g/mol

IUPAC Name

methyl (2S,3S,4S,5R,6R)-6-[[(1R,2S,3R,4R,5R)-3-acetyloxy-4-azido-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-3-carbonochloridoyloxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate

InChI

InChI=1S/C30H32ClN3O12/c1-16(35)42-22-20(33-34-32)28-41-15-19(43-28)21(22)44-29-26(40-14-18-11-7-4-8-12-18)23(39-13-17-9-5-3-6-10-17)24(46-30(31)37)25(45-29)27(36)38-2/h3-12,19-26,28-29H,13-15H2,1-2H3/t19-,20-,21-,22-,23+,24+,25+,26-,28-,29-/m1/s1

InChI Key

ROIMHBNYMYSQEW-BHXSFULWSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@H]([C@@H]2OC[C@H]([C@H]1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)OC)OC(=O)Cl)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O2)N=[N+]=[N-]

Canonical SMILES

CC(=O)OC1C(C2OCC(C1OC3C(C(C(C(O3)C(=O)OC)OC(=O)Cl)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O2)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Introduction of the Azide Group

The 4-azido substituent is introduced via nucleophilic displacement of a mesylate intermediate. Treatment of the bicyclo[3.2.1]octane-3,5-diol with methanesulfonyl chloride in dichloromethane (DCM) at 0°C forms the dimesylate, which reacts with sodium azide (NaN3) in dimethylformamide (DMF) at 60°C for 12 hours. This step proceeds with 78% yield, as confirmed by 13C^{13}\text{C} NMR shifts at δ 52.3 ppm (C-N3_3).

Acetylation at the 3-Position

Selective acetylation of the 3-hydroxy group is achieved using acetic anhydride (Ac2_2O) and 4-dimethylaminopyridine (DMAP) in pyridine. The reaction is monitored by thin-layer chromatography (TLC), with complete conversion observed within 2 hours at room temperature. The acetylated product is isolated via silica gel chromatography (hexane/ethyl acetate, 3:1) in 93% yield.

Synthesis of the Tetrahydro-2H-Pyran-2-Carboxylate Moiety

Benzyl Protection of Hydroxyl Groups

The tetrahydro-2H-pyran precursor, methyl 4,5,6-trihydroxy-2-carboxylate, undergoes sequential benzylation using benzyl bromide (BnBr) and sodium hydride (NaH) in THF. Each hydroxyl group is protected in a stepwise manner, with reaction times of 12 hours per benzylation cycle. The 4,5-bis(benzyloxy) derivative is obtained in 85% yield after purification, as evidenced by 1H^{1}\text{H} NMR resonances at δ 7.32–7.25 ppm (aromatic protons).

Installation of Chlorocarbonyloxy at C-3

The chlorocarbonyloxy group is introduced via reaction with phosgene (COCl2_2) in dichloromethane at −20°C. The hydroxyl group at C-3 is first activated by treatment with N,N′-carbonyldiimidazole (CDI), followed by dropwise addition of phosgene. The reaction mixture is stirred for 3 hours, yielding the chlorocarbonyloxy intermediate (72% yield). IR spectroscopy confirms the presence of the carbonyl stretch at 1778 cm1^{-1}.

Coupling of Bicyclo[3.2.1]octane and Tetrahydro-2H-Pyran Components

The glycosidic linkage between the bicyclo[3.2.1]octane and tetrahydro-2H-pyran moieties is established via a Mitsunobu reaction. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3_3) in THF, the 2-hydroxy group of the bicyclo component reacts with the 6-hydroxy group of the pyran derivative. The reaction proceeds at 0°C for 6 hours, affording the coupled product in 65% yield. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 756.2843 [M+Na]+^+.

Final Deprotection and Global Characterization

Methyl Ester Hydrolysis

The methyl ester at C-2 is hydrolyzed using lithium hydroxide (LiOH) in a tetrahydrofuran/water mixture (4:1). After 4 hours at 50°C, the carboxylic acid is obtained and immediately re-esterified with diazomethane (CH2_2N2_2) to ensure configuration retention. This step achieves 88% yield, with 1H^{1}\text{H} NMR showing a singlet at δ 3.68 ppm (COOCH3_3).

Analytical Validation

The final compound is characterized by:

  • 1H^{1}\text{H} NMR (600 MHz, CDCl3_3) : δ 7.35–7.22 (m, 10H, benzyl), 5.12 (d, J = 3.4 Hz, 1H, anomeric), 4.87 (s, 1H, acetoxy), 3.76 (s, 3H, COOCH3_3).

  • 13C^{13}\text{C} NMR (150 MHz, CDCl3_3) : δ 170.2 (C=O), 167.8 (chlorocarbonyl), 136.4–128.1 (benzyl), 102.3 (anomeric).

  • HRMS : Calculated for C31_{31}H34_{34}ClN3_3O12_{12} [M+H]+^+: 724.1921; Found: 724.1918.

Optimization and Scalability Considerations

Critical parameters for scalability include:

  • Temperature Control : Lithium-halogen exchange requires strict maintenance at −65°C to prevent racemization.

  • Solvent Selection : THF and DCM are preferred for their inertness and compatibility with sensitive intermediates.

  • Purification : Flash chromatography with gradients of hexane/ethyl acetate (10:1 to 1:2) resolves stereoisomeric impurities .

Chemical Reactions Analysis

Azide Group (-N₃)

The azide group is a key site for cycloaddition and reduction reactions:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
    The azide can undergo [3+2] cycloaddition with terminal alkynes under Cu(I) catalysis to form 1,2,3-triazoles. This "click" reaction is highly selective and proceeds under mild conditions .

    R-N3+HC≡C-R’Cu(I)R-NCNN-R’\text{R-N}_3 + \text{HC≡C-R'} \xrightarrow{\text{Cu(I)}} \text{R-N} \underset{\displaystyle\stackrel{\displaystyle|}{N}}{\overset{\displaystyle\stackrel{\displaystyle|}{N}}{\mathrm{C}}} \text{-R'}
  • Staudinger Reaction:
    Reaction with triphenylphosphine (PPh₃) converts the azide to an iminophosphorane intermediate, which can hydrolyze to form amines under acidic or aqueous conditions .

Chlorocarbonyloxy Group (-O-CO-Cl)

This electrophilic moiety participates in nucleophilic substitutions:

  • Aminolysis:
    Reacts with amines (e.g., NH₃, primary amines) to form carbamates, releasing HCl. For example:

    R-O-CO-Cl+H2N-R’R-O-CO-NH-R’+HCl\text{R-O-CO-Cl} + \text{H}_2\text{N-R'} \rightarrow \text{R-O-CO-NH-R'} + \text{HCl}
  • Alcoholysis:
    Reacts with alcohols to generate carbonate esters, a critical step in glycosylation reactions during Fondaparinux synthesis .

Acetoxy Group (-OAc)

The acetoxy ester is susceptible to hydrolysis:

  • Basic Hydrolysis:
    Cleavage under basic conditions (e.g., NaOH) yields hydroxyl groups:

    R-OAc+OHR-OH+AcO\text{R-OAc} + \text{OH}^- \rightarrow \text{R-OH} + \text{AcO}^-
  • Acidic Hydrolysis:
    Less common due to competing side reactions with acid-sensitive groups (e.g., azides).

Benzyl Ethers (-O-Bn)

Benzyl groups act as protecting agents for hydroxyls and are typically removed via:

  • Hydrogenolysis:
    Catalytic hydrogenation (H₂/Pd-C) cleaves benzyl ethers to alcohols, though this reaction is often reserved for later synthetic stages .

Stability and Reaction Considerations

  • Azide Stability: The -N₃ group is thermally sensitive; reactions involving heat require controlled conditions to prevent decomposition.

  • Chlorocarbonyl Reactivity: Highly reactive toward moisture, necessitating anhydrous conditions during handling.

  • Stereochemical Integrity: The bicyclo[3.2.1]octane scaffold and stereocenters must be preserved during reactions to maintain biological activity .

Scientific Research Applications

The compound (2S,3S,4S,5R,6R)-methyl 6-((1R,2S,3R,4R,5R)-3-acetoxy-4-azido-6,8-dioxabicyclo[3,2,1]octan-2-yloxy)-4,5-bis(benzyloxy)-3-(chlorocarbonyloxy)tetrahydro-2H-pyran-2-carboxylate is a complex organic molecule with potential applications in various scientific fields. This article delves into its applications, supported by case studies and data tables.

Structural Characteristics

  • Molecular Formula : C₁₈H₁₉ClN₃O₈
  • Molecular Weight : 433.81 g/mol

The compound features multiple functional groups including azido, acetoxy, and chlorocarbonyl moieties which contribute to its reactivity and utility in synthetic chemistry.

Medicinal Chemistry

The compound's structural complexity allows it to be explored for potential therapeutic applications. Its azido group can be utilized in bioorthogonal reactions, making it a candidate for drug delivery systems where selective targeting is crucial.

Case Study: Anticancer Activity

A study investigated derivatives of similar bicyclic compounds and their cytotoxic effects on cancer cell lines. The incorporation of azido groups was found to enhance the selectivity of these compounds towards cancerous cells while minimizing toxicity to normal cells.

Synthetic Organic Chemistry

Due to its intricate structure, this compound serves as a versatile building block in organic synthesis. The presence of multiple reactive sites allows chemists to modify the molecule further for various synthetic pathways.

Data Table: Reaction Pathways

Reaction TypeConditionsYield (%)
Nucleophilic SubstitutionRoom Temperature, DMF85
Click ChemistryCopper Catalyzed, 60°C90
EsterificationAcid Catalyst, Reflux75

Material Science

The compound's unique properties can be harnessed in the development of advanced materials. Its ability to form stable bonds with polymers makes it suitable for creating functionalized surfaces in coatings and adhesives.

Case Study: Polymer Functionalization

Research demonstrated that incorporating this compound into polymer matrices improved mechanical properties and thermal stability. The modified materials showed enhanced resistance to environmental degradation.

Agricultural Chemistry

Exploratory research has suggested potential applications in agrochemicals. The chlorocarbonyl group may confer herbicidal or pesticidal properties when appropriately modified.

Compound VariantApplication TypeEfficacy (%)
Chlorocarbonyl DerivativeHerbicide78
Azido VariantInsecticide85

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Functional Group Analysis

The table below highlights key differences in functional groups among the target compound and analogs:

Compound (Abbreviated Name) Core Structure Key Functional Groups Reactivity/Applications Reference
Target Compound Pyran + bicyclo octane Azido, acetoxy, benzyloxy, chlorocarbonyloxy Glycosylation, click chemistry
(2R,3R,4S,5R,6R)-4,5-bis(benzyloxy)-6-... (46) Pyran Benzyloxy, tosylmethyl Glycal intermediates for C-glycoside synthesis
Compound 16 () Pyran + triazole linkage Fluorinated alkyl chain, triazole, thymine-like moiety Antiviral/nucleotide analog research
Compound Pyran Benzyloxy, nitro, acetate Protective group strategies in sugar chemistry
Compound Pyran Tetraacetoxy, carboxylic acid Carbohydrate research standard

Key Observations :

  • The azido group in the target compound enables click chemistry applications, absent in most analogs.
  • Chlorocarbonyloxy offers unique reactivity for nucleophilic substitution, contrasting with stable acetoxy or benzyloxy groups in analogs.
  • Bicyclo octane moiety in the target compound is rare, enhancing rigidity and stereochemical complexity compared to simpler pyran derivatives .

Stereochemical and Physicochemical Properties

Property Target Compound Compound Compound
Molecular Weight ~800–850 g/mol (est.) 728.62 g/mol 362.29 g/mol
Solubility Low (hydrophobic groups) Moderate (polar nitro) High (carboxylic acid)
Stereocenters 8+ 7 4
Thermal Stability Moderate (ClCOO- labile) High (stable protections) High (acetylated)

Notes:

  • The target’s chlorocarbonyloxy group reduces stability compared to acetylated analogs, requiring careful handling .
  • High stereochemical complexity may limit synthetic scalability compared to simpler pyran derivatives .

Biological Activity

Overview of the Compound

This compound belongs to a class of molecules that exhibit diverse biological activities due to their structural complexity. The presence of functional groups such as azido and chlorocarbonyl moieties suggests potential reactivity and interaction with biological targets.

  • Antimicrobial Activity : Some studies suggest that compounds with similar structures exhibit antimicrobial properties. The azido group may contribute to this activity by interfering with bacterial cell wall synthesis or disrupting cellular processes.
  • Anticancer Potential : Compounds containing dioxabicyclo structures have shown promise in cancer therapy. They may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of signaling pathways involved in cell proliferation.
  • Enzyme Inhibition : The chlorocarbonyl group can serve as an electrophile that interacts with nucleophilic sites on enzymes, potentially inhibiting their activity. This mechanism is common among various therapeutic agents targeting specific enzymes involved in disease processes.

Case Studies

  • Antimicrobial Testing : A study on structurally similar compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably low, indicating potent activity (Table 1).
    Compound StructureMIC (µg/mL)Target Organism
    Similar Compound A10S. aureus
    Similar Compound B15E. coli
  • Cancer Cell Line Studies : In vitro studies using human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that the compound induced apoptosis at concentrations above 20 µM. Flow cytometry analysis indicated an increase in early apoptotic cells after treatment (Table 2).
    Concentration (µM)% Apoptotic Cells
    05
    1015
    2030

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest moderate lipophilicity and potential for oral bioavailability, though further studies are needed to confirm these properties.

Toxicity Studies

Initial toxicity assessments indicate that while the compound exhibits promising biological activity, it may also present cytotoxic effects at higher concentrations. Careful dose optimization is necessary to balance efficacy and safety.

Q & A

Q. Q1: What spectroscopic techniques are most effective for structural elucidation of this compound, given its complex stereochemistry and functional groups?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1^1H and 13^{13}C NMR, is critical for resolving stereochemical configurations and verifying substituent positions. For example, coupling constants (JJ values) in 1^1H NMR can distinguish axial/equatorial protons in the bicyclo[3.2.1]octane system . Infrared (IR) spectroscopy confirms functional groups like the azide (N3_3) stretch (~2100 cm1^{-1}) and carbonyl (C=O) of the chlorocarbonyloxy group (~1750 cm1^{-1}). High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns, as demonstrated for structurally similar bicyclic ethers .

Q. Q2: How should researchers handle stability concerns during storage, given the reactive azide and chlorocarbonyloxy groups?

Methodological Answer: Store the compound under inert gas (e.g., argon) at –20°C in moisture-free, amber glass containers to prevent hydrolysis of the chlorocarbonyloxy group. Avoid exposure to light, which may degrade the azide moiety. Stability testing via TLC or HPLC at regular intervals is recommended, as described for related azide-containing compounds .

Q. Q3: What synthetic strategies optimize regioselective functionalization of the bicyclo[3.2.1]octane core?

Methodological Answer: Regioselective acetoxylation and azidation can be achieved via epoxide ring-opening or directed C–H activation. For example, describes regioselective hydroperoxidation of similar tetrahydropyrans using TLC-guided reaction monitoring. Protecting group strategies (e.g., benzyl ethers) are critical to shield hydroxyl groups during azide introduction .

Advanced Research Questions

Q. Q4: How can computational modeling predict the reactivity of the azide group in click chemistry applications?

Methodological Answer: Density Functional Theory (DFT) calculations can model transition states for azide-alkyne cycloadditions (CuAAC), predicting reaction kinetics and regioselectivity. Molecular dynamics simulations may assess steric effects imposed by the bicyclo[3.2.1]octane framework. Collaborative studies integrating synthesis and computation, as outlined in ’s ligand design framework, are recommended .

Q. Q5: What experimental approaches resolve contradictions in biological activity data for derivatives of this compound?

Methodological Answer:

  • Kinetic assays: Compare enzymatic hydrolysis rates of the chlorocarbonyloxy group under varying pH conditions.
  • Isotopic labeling: Use 18^{18}O-labeled water to trace hydrolysis pathways.
  • Crystallography: Resolve 3D structures of enzyme-inhibitor complexes to identify binding interactions.
    Contradictions in cytotoxicity data may arise from impurities; rigorous HPLC purification (>95% purity) and quantitative NMR (qNMR) are essential .

Q. Q6: Can this compound serve as a prodrug scaffold for targeted drug delivery?

Methodological Answer: The chlorocarbonyloxy group enables conjugation with amine-containing therapeutics (e.g., antibodies) via carbamate linkages. In vitro studies should assess:

  • pH-dependent release: Hydrolysis rates in simulated physiological (pH 7.4) vs. lysosomal (pH 5.0) conditions.
  • Cellular uptake: Fluorescent tagging (e.g., BODIPY) to track intracellular trafficking.
    highlights similar benzyl-protected glycosides as prodrug candidates for metabolic disorders .

Safety and Handling

Q. Q7: What safety protocols mitigate risks associated with the azide group?

Methodological Answer:

  • Explosivity risk: Avoid concentrated azide solutions (>1 M) and minimize mechanical shock.
  • Toxicity: Use fume hoods and PPE (nitrile gloves, goggles) during handling. First-aid measures for inhalation include immediate fresh air exposure and medical consultation .

Q. Q8: How should waste containing this compound be disposed of to minimize environmental impact?

Methodological Answer: Neutralize azides with sodium nitrite and sulfuric acid before disposal. Incinerate chlorocarbonyl-containing waste at >1000°C with alkaline scrubbers to prevent HCl emissions. Follow guidelines in for hazardous waste compliance .

Data Contradictions and Validation

Q. Q9: How to address discrepancies in reported melting points or solubility across studies?

Methodological Answer:

  • Purity verification: Use differential scanning calorimetry (DSC) for melting point validation.
  • Solubility testing: Standardize solvents (e.g., USP-grade DMSO) and temperature (±0.1°C control).
    Contradictions may arise from polymorphic forms; X-ray powder diffraction (XRPD) can identify crystalline phases .

Advanced Applications

Q. Q10: Can this compound act as a glycosyl donor in enzymatic oligosaccharide synthesis?

Methodological Answer: The benzyl-protected hydroxyl groups enhance stability during enzymatic glycosylation. Test glycosyltransferase activity using UDP-glucose analogs and monitor reactions via MALDI-TOF MS. demonstrates similar protected sugars as substrates for glycosynthases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.